molecular formula C18H20N6O2 B2685448 3,7,9-trimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898440-27-2

3,7,9-trimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2685448
M. Wt: 352.398
InChI Key: LGVRCZPTDUVEMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7,9-trimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C18H20N6O2 and its molecular weight is 352.398. The purity is usually 95%.
BenchChem offers high-quality 3,7,9-trimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7,9-trimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Neuroprotective and Anti-neuroinflammatory Agents

  • Summary of Application: Triazole-Pyrimidine hybrids have been studied for their potential as neuroprotective and anti-neuroinflammatory agents. These compounds could be used in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
  • Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated using cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results: The results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. They showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

2. Antimicrobial Activities

  • Summary of Application: Some derivatives of 1,2,4-Triazole have been synthesized and studied for their antimicrobial activities .
  • Methods of Application: Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines .
  • Results: All newly synthesized compounds were screened for their antimicrobial activities and some of them were found to possess good or moderate activities against the test microorganisms .

3. Anticancer Activity

  • Summary of Application: Polyheterocyclic compounds starting from 3-amino-[1,2,4]triazino[5,6-b]indole have been synthesized and studied for their anticancer activity .
  • Methods of Application: The synthesis of these compounds was performed starting from 3-amino-[1,2,4]triazino[5,6-b]indole by several steps .
  • Results: The study was aimed at determining whether increasing the size of the molecules increases the anticancer activity .

4. Antiviral Agents

  • Summary of Application: Pyrimidine and its derivatives have been proven to have antiviral activity, which makes triazole-pyrimidine hybrids potential candidates for antiviral agents .
  • Methods of Application: The antiviral activity of these compounds can be evaluated using various in vitro and in vivo assays .
  • Results: While specific results for this compound are not available, related compounds have shown promising antiviral properties .

5. Antioxidant Agents

  • Summary of Application: Triazole-Pyrimidine hybrids have also been studied for their potential as antioxidant agents .
  • Methods of Application: The antioxidant activity of these compounds can be evaluated using various assays such as DPPH, ABTS, and FRAP assays .
  • Results: While specific results for this compound are not available, related compounds have shown promising antioxidant properties .

6. Antimicrobial Agents in Crop Protection

  • Summary of Application: Azoles, including triazoles, are widely used and studied class of antimicrobial agents due to their safety profile and high therapeutic index. They have major applications in crop protection .
  • Methods of Application: These compounds can be applied to crops to protect against various microbial pathogens .
  • Results: While specific results for this compound are not available, related compounds have been found to be effective in protecting crops against various microbial pathogens .

4. Antiviral Agents

  • Summary of Application: Pyrimidine and its derivatives have been proven to have antiviral activity, which makes triazole-pyrimidine hybrids potential candidates for antiviral agents .
  • Methods of Application: The antiviral activity of these compounds can be evaluated using various in vitro and in vivo assays .
  • Results: While specific results for this compound are not available, related compounds have shown promising antiviral properties .

5. Antioxidant Agents

  • Summary of Application: Triazole-Pyrimidine hybrids have also been studied for their potential as antioxidant agents .
  • Methods of Application: The antioxidant activity of these compounds can be evaluated using various assays such as DPPH, ABTS, and FRAP assays .
  • Results: While specific results for this compound are not available, related compounds have shown promising antioxidant properties .

6. Antimicrobial Agents in Crop Protection

  • Summary of Application: Azoles, including triazoles, are widely used and studied class of antimicrobial agents due to their safety profile and high therapeutic index. They have major applications in crop protection .
  • Methods of Application: These compounds can be applied to crops to protect against various microbial pathogens .
  • Results: While specific results for this compound are not available, related compounds have been found to be effective in protecting crops against various microbial pathogens .

properties

IUPAC Name

3,7,9-trimethyl-1-[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-11-7-5-6-8-13(11)10-24-17-19-15-14(23(17)9-12(2)20-24)16(25)22(4)18(26)21(15)3/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVRCZPTDUVEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7,9-trimethyl-1-[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.